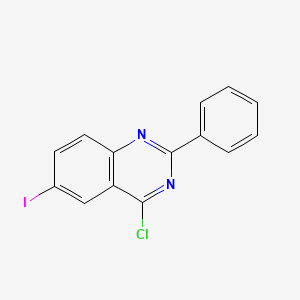

4-Chloro-6-iodo-2-phenylquinazoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

257624-25-2 |

|---|---|

Fórmula molecular |

C14H8ClIN2 |

Peso molecular |

366.58 g/mol |

Nombre IUPAC |

4-chloro-6-iodo-2-phenylquinazoline |

InChI |

InChI=1S/C14H8ClIN2/c15-13-11-8-10(16)6-7-12(11)17-14(18-13)9-4-2-1-3-5-9/h1-8H |

Clave InChI |

QWWNBZHIFSAULI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=N2)Cl |

SMILES canónico |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=N2)Cl |

Origen del producto |

United States |

Foundational & Exploratory

4-Chloro-6-iodo-2-phenylquinazoline chemical structure and analysis

An In-depth Technical Guide to 4-Chloro-6-iodo-2-phenylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated quinazoline derivative that serves as a critical intermediate in medicinal chemistry. Its structural features, particularly the reactive chloro group at the C4 position and the iodo group at the C6 position, make it a versatile scaffold for the synthesis of complex heterocyclic compounds. This document provides a comprehensive overview of its chemical structure, synthesis, analysis, and its significant application as a precursor for potential anticancer agents, specifically kinase inhibitors.

Chemical Structure and Properties

This compound possesses a bicyclic aromatic core, consisting of a pyrimidine ring fused to a benzene ring, with a phenyl substituent at position 2, a chlorine atom at position 4, and an iodine atom at position 6. The chlorine at the C4 position is highly susceptible to nucleophilic substitution, while the iodine at the C6 position is suitable for metal-catalyzed cross-coupling reactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₈ClIN₂ |

| Molecular Weight | 366.59 g/mol |

| CAS Number | 257624-25-2[1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=N2)Cl |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Physical State | Solid | Based on analogous compounds. |

| Color | Light Brown to Dark Grey Solid | Property of the related compound 4-Chloro-6-iodoquinazoline.[2][3] |

| Melting Point | 175.0 to 179.0 °C | Data for the related compound 4-Chloro-6-iodoquinazoline.[3] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly, Heated) | Data for the related compound 4-Chloro-6-iodoquinazoline.[3] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | Recommended for halogenated heterocyclic compounds.[3] |

Note: Experimental data for the 2-phenyl derivative is not widely reported. The data presented is based on the closely related and well-documented precursor, 4-chloro-6-iodoquinazoline, for reference.

Synthesis of this compound

The synthesis is a multi-step process beginning with the iodination of anthranilamide, followed by cyclocondensation and subsequent chlorination.[4]

Caption: Synthetic workflow for this compound.

Experimental Protocol

The synthesis of this compound (8b) has been reported with a 46% yield over two steps from 2-amino-5-iodobenzamide.[4]

Step 1: Synthesis of 2-Amino-5-iodobenzamide (6b)

-

Anthranilamide is iodinated using iodine in the presence of hydrogen peroxide in water.[4]

-

The reaction is typically conducted at 50 °C for 24 hours to yield 2-amino-5-iodobenzamide.[4]

Step 2: Synthesis of 6-Iodo-2-phenylquinazolin-4(3H)-one (7b)

-

The 2-amino-5-iodobenzamide product from the previous step is subjected to cyclocondensation with benzaldehyde.[4]

-

The reaction is promoted by iodine, which also facilitates the dehydrogenation to form the quinazolinone ring system.[4]

-

This intermediate is often used in the next step without further purification.[4]

Step 3: Synthesis of this compound (8b)

-

The crude 6-iodo-2-phenylquinazolin-4(3H)-one is chlorinated.[4]

-

A combination of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) is employed as the chlorinating agent to afford the final product.[4]

Chemical Analysis and Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the protons on the quinazoline core and the phenyl ring. ¹³C NMR would confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic pattern, which would be distinctive due to the presence of chlorine and iodine.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic vibrational frequencies for the C-Cl, C-I, and C=N bonds within the molecule.

Table 3: Reference Spectroscopic Data for the Analogous Compound 4-Chloro-2-phenylquinazoline

| Technique | Observed Peaks (Shift in ppm or m/z) |

| ¹H NMR (400 MHz, CDCl₃) | 8.575, 8.194, 8.049, 7.879, 7.604, 7.51 ppm[5] |

| Mass Spectrum (MS) | Molecular Ion [M]⁺: 240 m/z. Other major fragments: 205, 102 m/z[5] |

Note: The data presented is for 4-chloro-2-phenylquinazoline (lacking the C6-iodo group) and serves as a reference. The actual spectrum for the title compound will differ, notably in the aromatic region of the NMR due to the iodine substituent and a higher molecular weight in the mass spectrum.

Applications in Drug Development

This compound is a key building block for the synthesis of 4-anilinoquinazoline derivatives. This class of compounds is widely investigated for its potential as antitumor agents because of its ability to inhibit receptor tyrosine kinases (RTKs).[4]

The 4-anilinoquinazoline scaffold is a "privileged structure" in medicinal chemistry, famously found in FDA-approved cancer drugs like gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[4] The synthesis involves a nucleophilic substitution reaction where the chlorine at the C4 position of this compound is displaced by a substituted aniline.[4]

Caption: Inhibition of RTK signaling by 4-anilinoquinazoline derivatives.

The derivatives synthesized from this compound have shown promising antiproliferative activity against human colon carcinoma (HCT-116) and glioblastoma (T98G) tumor cells, highlighting the importance of this intermediate in the discovery of new anticancer drug candidates.[4]

Conclusion

This compound is a highly valuable heterocyclic intermediate. Its well-defined synthetic pathway allows for its production as a scaffold for further chemical modification. The strategic placement of its reactive chloro and iodo groups enables its use in constructing a library of 4-anilinoquinazoline derivatives, which are potent inhibitors of key signaling pathways implicated in cancer. This makes this compound a compound of significant interest for researchers in synthetic chemistry, medicinal chemistry, and oncology drug development.

References

- 1. This compound CAS#: 257624-25-2 [m.chemicalbook.com]

- 2. 4-Chloro-6-iodoquinazoline CAS#: 98556-31-1 [m.chemicalbook.com]

- 3. 4-Chloro-6-iodoquinazoline CAS#: 98556-31-1 [amp.chemicalbook.com]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-CHLORO-2-PHENYLQUINAZOLINE(6484-25-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-iodo-2-phenylquinazoline

This technical guide provides a comprehensive overview of a common and effective synthetic pathway for 4-chloro-6-iodo-2-phenylquinazoline, a valuable intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The guide outlines a reliable three-step synthesis, commencing with the iodination of anthranilamide, followed by a cyclocondensation to form the quinazolinone core, and culminating in a chlorination step to yield the final product.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a three-step sequence starting from anthranilamide. The overall transformation is depicted below:

Caption: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the synthesis, including typical reaction times and yields.

| Step | Reaction | Reagents | Solvent | Time | Yield (%) |

| 1 | Iodination | I₂, H₂O₂ | Water | 12 h | 89% |

| 2 | Cyclocondensation | Benzaldehyde, Fluorescein, TBHP | Acetonitrile | 24 h | ~89% |

| 3 | Chlorination | POCl₃, Triethylamine | Toluene | 6 h | High |

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-iodobenzamide

This procedure details the iodination of anthranilamide to produce the key intermediate, 2-amino-5-iodobenzamide.[1]

Methodology:

-

To a solution of anthranilamide (1 equivalent) in water, add iodine (1 equivalent) and hydrogen peroxide (H₂O₂, 30% aqueous solution, 2 equivalents).

-

Heat the reaction mixture to 50°C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product precipitates out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford 2-amino-5-iodobenzamide as a solid.

Yield: 89%[1]

Step 2: Synthesis of 6-Iodo-2-phenylquinazolin-4(3H)-one

This step involves the cyclocondensation of 2-amino-5-iodobenzamide with benzaldehyde to form the quinazolinone ring system. A modern, high-yield, visible-light-induced method is presented here.[1]

Methodology:

-

In a reaction vessel, combine 2-amino-5-iodobenzamide (1 equivalent), benzaldehyde (1.2 equivalents), and fluorescein (10 mol%).

-

Add acetonitrile as the solvent, followed by tert-Butyl hydroperoxide (TBHP, 70% in water, 2 equivalents).

-

Irradiate the mixture with a blue LED lamp and stir at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-iodo-2-phenylquinazolin-4(3H)-one.

Yield: Approximately 89%[1]

Step 3: Synthesis of this compound

The final step is the chlorination of the quinazolinone intermediate to furnish the target compound.

Methodology:

-

To a stirred mixture of 6-iodo-2-phenylquinazolin-4(3H)-one (1 equivalent) in toluene, add phosphorus oxychloride (POCl₃, 3-5 equivalents).

-

Carefully add triethylamine (2-3 equivalents) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Monitor the reaction by TLC.

-

Once complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous layer with chloroform or dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify by recrystallization or column chromatography to yield this compound.

Yield: While a specific yield for this exact substrate with POCl₃ is not provided, similar chlorinations of quinazolinones proceed in high yield. For comparison, the chlorination of 6-iodoquinazolin-4-ol with thionyl chloride gives a 99% yield.[2] A two-step yield (cyclocondensation and chlorination using Cl₃CCN/PPh₃) has been reported as 46%.[1]

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single synthetic step.

Caption: General experimental workflow for a synthetic step.

References

The Discovery and Development of 4-Chloro-6-iodo-2-phenylquinazoline and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of 4-Chloro-6-iodo-2-phenylquinazoline and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as potent anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. This document details the core synthetic methodologies, presents key quantitative biological data, and illustrates the underlying mechanisms of action through signaling pathway diagrams.

Core Synthesis of this compound

The foundational molecule, this compound, serves as a crucial intermediate for the synthesis of a diverse library of bioactive derivatives. Its synthesis is typically achieved through a multi-step process commencing from commercially available starting materials.

A common synthetic route involves the cyclocondensation of 2-amino-5-iodobenzamide with benzaldehyde, followed by a dehydrogenation step, and subsequent chlorination to yield the target compound.[1]

Experimental Protocol: Synthesis of this compound[1]

-

Synthesis of 2-amino-5-iodobenzamide: 2-aminobenzamide is iodinated using iodine and hydrogen peroxide in water at 50°C to yield 2-amino-5-iodobenzamide.

-

Cyclocondensation and Dehydrogenation: The resulting 2-amino-5-iodobenzamide is reacted with benzaldehyde in the presence of iodine to facilitate both cyclocondensation and subsequent dehydrogenation, affording 6-iodo-2-phenylquinazolin-4(3H)-one.

-

Chlorination: The 6-iodo-2-phenylquinazolin-4(3H)-one is then subjected to chlorination. A combination of trichloromethylacetonitrile (Cl3CCN) and triphenylphosphine (PPh3) is employed to replace the hydroxyl group at the 4-position with a chlorine atom, yielding this compound.

Caption: Synthetic workflow for this compound.

Derivatization Strategies

The primary site for derivatization of the this compound core is the electrophilic C4 position. The chlorine atom is readily displaced by nucleophiles, most notably substituted anilines, to generate a library of 4-anilinoquinazoline derivatives. This N-arylation reaction is a key step in accessing compounds with potent biological activity.[1]

Microwave-assisted, base-free amination in a mixture of THF and water has been shown to be an efficient method for the synthesis of these derivatives.[1]

Experimental Protocol: Synthesis of 4-Anilino-6-iodo-2-phenylquinazoline Derivatives[1]

-

A mixture of this compound and the desired substituted aniline is prepared in a 1:1 mixture of THF and water.

-

The reaction mixture is subjected to microwave irradiation for a specified time (typically ranging from 10 to 120 minutes) and temperature.

-

Upon completion, the reaction mixture is cooled, and the product is isolated through standard workup procedures, often involving extraction and purification by column chromatography.

Biological Activity and Quantitative Data

Derivatives of this compound, particularly the 4-anilino analogs, have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR), as well as the disruption of tubulin polymerization.[1]

Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of selected 4-anilino-6-iodo-2-phenylquinazoline derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Derivative (Substitution on aniline ring) | Cell Line | IC50 (µM) | Reference |

| 10b | 3-Methoxy-N-methyl | HCT-116 (Colon) | 2.8 | [1] |

| 10b | 3-Methoxy-N-methyl | T98G (Glioblastoma) | 2.0 | [1] |

| 10c | 4-Methoxy-N-methyl | HCT-116 (Colon) | Active | [1] |

| 10g | 2-Methyl | HCT-116 (Colon) | Active | [1] |

| 10k | 2-Fluoro-N-methyl | HCT-116 (Colon) | Active | [1] |

| 10l | 2-Fluoro-N-methyl | T98G (Glioblastoma) | Active | [1] |

| 15a | 2-Methyl | HCT-116 (Colon) | Active | [1] |

| 15b | 2-Methyl | T98G (Glioblastoma) | Active | [1] |

| 15d | 2-Fluoro | T98G (Glioblastoma) | Active | [1] |

Note: "Active" indicates that the compound showed activity against the cell line, but a specific IC50 value was not provided in the cited source.

Signaling Pathways and Mechanism of Action

The anticancer effects of 4-anilinoquinazoline derivatives are attributed to their ability to interfere with critical cellular processes required for tumor growth and survival. The primary mechanisms of action identified are the inhibition of EGFR and VEGFR signaling pathways and the disruption of microtubule dynamics through tubulin polymerization inhibition.

EGFR and VEGFR Signaling Pathway Inhibition

EGFR and VEGFR are key receptor tyrosine kinases that, upon activation by their respective ligands, trigger downstream signaling cascades promoting cell proliferation, survival, angiogenesis, and metastasis. 4-Anilinoquinazolines act as ATP-competitive inhibitors, binding to the kinase domain of these receptors and preventing their phosphorylation and subsequent activation of downstream pathways such as the MAPK and PI3K/Akt pathways.[1][2]

Caption: Inhibition of EGFR and VEGFR signaling pathways.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Certain 4-anilinoquinazoline derivatives have been shown to inhibit tubulin polymerization, likely by binding to the colchicine binding site on β-tubulin. This prevents the formation of the mitotic spindle, leading to mitotic arrest and ultimately cell death.

Caption: Mechanism of tubulin polymerization inhibition.

Conclusion

This compound represents a versatile scaffold in the design and synthesis of novel anticancer agents. The straightforward derivatization at the C4 position allows for the generation of a wide array of 4-anilinoquinazoline analogs with potent and, in some cases, multi-targeted inhibitory activity against key oncogenic pathways. The data presented in this guide highlights the therapeutic potential of this compound class and provides a foundation for further research and development in the pursuit of more effective cancer therapies. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery.

References

A Technical Guide to 4-Chloro-6-iodo-2-phenylquinazoline (CAS: 98556-31-1)

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-iodo-2-phenylquinazoline, a heterocyclic compound identified by CAS number 98556-31-1. Quinazoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. This document details the physicochemical properties, synthesis protocols, and key applications of this compound, with a particular focus on its role as a critical intermediate in the synthesis of targeted cancer therapies like Lapatinib. This guide serves as a crucial resource for professionals engaged in synthetic chemistry and pharmaceutical research, offering detailed experimental methodologies and illustrating key chemical transformations and biological pathways.

Core Physicochemical Properties

This compound is a solid compound at room temperature, appearing as a light brown to dark grey powder.[1][2] Its structure features a quinazoline core substituted with a chlorine atom at the 4-position, an iodine atom at the 6-position, and a phenyl group at the 2-position. The strategic placement of these functional groups, particularly the reactive chloro and iodo moieties, makes it a versatile building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 98556-31-1 | [3][4] |

| Molecular Formula | C₈H₄ClIN₂ | [3][4][5] |

| Molecular Weight | 290.49 g/mol | [3][4][6] |

| IUPAC Name | 4-chloro-6-iodoquinazoline | [3] |

| Appearance | Light Brown to Dark Grey Solid | [1][2] |

| Melting Point | ~250-254 °C | [7] |

| Solubility | Soluble in Chloroform, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM) | [2][7] |

| SMILES | C1=CC2=C(C=C1I)C(=NC=N2)Cl | [3] |

| InChIKey | BDAIUOPDSRAOKI-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the chlorination of its precursor, 6-iodoquinazolin-4-ol (also known as 6-iodo-4(3H)-quinazolinone). Two primary methods are well-documented in the literature, utilizing different chlorinating agents.

Protocol 1: Chlorination using Thionyl Chloride[1]

This method employs thionyl chloride as the chlorinating agent with a catalytic amount of dimethylformamide (DMF).

-

Step 1: To a solution of 6-iodoquinazolin-4-ol (e.g., 5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add dimethylformamide (0.5 mL).

-

Step 2: Heat the mixture to reflux and maintain for 4.5 hours.

-

Step 3: After cooling to room temperature, evaporate the reaction mixture to dryness under reduced pressure.

-

Step 4: Dissolve the residue in dichloromethane (DCM, 20 mL) and add toluene (50 mL). Evaporate the mixture again under reduced pressure. This step is repeated to ensure the complete removal of residual thionyl chloride.

-

Step 5: The final product is obtained as a brown solid with a high yield (approx. 99%).[1]

Protocol 2: Chlorination using Oxalyl Chloride[1][2][8]

This alternative protocol utilizes oxalyl chloride in 1,2-dichloroethane (DCE), which can be preferable in certain laboratory settings.

-

Step 1: In a reaction flask under a nitrogen atmosphere, add anhydrous DMF (3.20 mL) to DCE (10 mL) and cool the mixture in an ice-water bath.

-

Step 2: Slowly add a solution of oxalyl chloride (e.g., 5.2 mL, 60 mmol) in DCE dropwise. A white precipitate may form.

-

Step 3: Remove the ice bath and stir the mixture at room temperature for 5 minutes.

-

Step 4: Add 6-iodoquinazolin-4-ol (e.g., 5.0 g, 18 mmol) in batches and immediately heat the mixture to reflux.

-

Step 5: Maintain reflux for 4.5 hours, then cool to room temperature.[2][8]

-

Step 6: Pour the reaction mixture into an excess of an ice-water mixture (approx. 300 mL) and extract with DCM (approx. 500 mL).[2][8]

-

Step 7: Perform additional extractions of the aqueous layer with DCM (2 x 50 mL).[2][8]

-

Step 8: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product as a brown solid (approx. 99%).[2][8]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct reactive sites, which allow for sequential and site-selective functionalization.

-

C4-Chloro Group : The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SₙAr).[1][9] This allows for the straightforward introduction of various nitrogen and oxygen nucleophiles, such as anilines, amines, and alcohols. This reaction is fundamental to its use in building more complex molecular scaffolds.[1][10]

-

C6-Iodo Group : The iodine atom at the 6-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions.[1] It readily participates in Suzuki, Sonogashira, and Stille couplings, enabling the formation of new carbon-carbon bonds and the introduction of aryl, alkynyl, or other organic fragments.[1][11]

Research has shown that in palladium-catalyzed reactions, substitution tends to favor the more reactive C-I bond over the C-Cl bond, allowing for selective initial coupling at the 6-position.[11]

Role in Drug Discovery: The Synthesis of Lapatinib

The most prominent application of this compound is its role as a key intermediate in the synthesis of Lapatinib.[1][8][12] Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), making it a vital treatment for HER2-positive breast cancer.[12]

The synthesis of Lapatinib's core structure involves a nucleophilic aromatic substitution reaction where the C4-chloro group of this compound is displaced by the amino group of an aniline derivative. The C6-iodo position is subsequently functionalized, typically via a cross-coupling reaction, to complete the final drug molecule.

The reliability and purity of this compound are paramount for the consistent and efficient production of this life-saving medication.[12] Its chemical versatility also makes it a valuable starting material for the discovery of next-generation kinase inhibitors and other novel therapeutics in oncology.[12]

Safety and Handling

This compound is an organic chemical and should be handled in a laboratory setting with appropriate safety precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid direct contact with skin, eyes, and respiratory tract.[7]

-

Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2][6]

Conclusion

This compound (CAS 98556-31-1) is a high-value intermediate for the pharmaceutical industry and a versatile tool for synthetic chemists. Its well-defined reactivity at both the C4 and C6 positions allows for controlled, sequential modifications, making it an ideal scaffold for building complex molecules. Its critical role in the synthesis of Lapatinib underscores its importance in modern medicine. This guide provides the foundational technical data and protocols necessary for researchers and drug development professionals to effectively utilize this compound in their work, paving the way for future innovations in cancer treatment and beyond.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Chloro-6-iodoquinazoline CAS#: 98556-31-1 [m.chemicalbook.com]

- 3. 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-chloro-6-iodoquinazoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 98556-31-1|4-Chloro-6-iodoquinazoline|BLD Pharm [bldpharm.com]

- 7. chembk.com [chembk.com]

- 8. 4-Chloro-6-iodoquinazoline | 98556-31-1 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

Physical and chemical characteristics of 4-Chloro-6-iodo-2-phenylquinazoline

An In-depth Technical Guide to 4-Chloro-6-iodo-2-phenylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, a key intermediate in the synthesis of biologically active compounds. It includes detailed information on its properties, synthesis, reactivity, and its role in the development of potential therapeutics.

Core Chemical Properties and Identifiers

This compound is a di-halogenated quinazoline derivative featuring a phenyl group at the C2 position. This substitution pattern provides two distinct reactive sites, making it a versatile building block in medicinal chemistry. Its identifiers and key properties are summarized below.

| Property | Data | Reference |

| IUPAC Name | This compound | |

| CAS Number | 257624-25-2 | [1][2] |

| Molecular Formula | C₁₄H₈ClIN₂ | |

| Molecular Weight | 366.59 g/mol | |

| Appearance | Yellow solid | [2] |

| Melting Point | Data not available in cited literature | |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The workflow involves the iodination of an anthranilamide precursor, cyclocondensation to form the quinazolinone core, and subsequent chlorination to yield the final product.[3]

Experimental Protocol

The following protocol is adapted from the synthesis described by Martins et al.[2][3]

Step 1: Synthesis of 2-Amino-5-iodobenzamide

-

To a solution of anthranilamide in water, add iodine (I₂) and hydrogen peroxide (H₂O₂).

-

Heat the reaction mixture at 50 °C for 24 hours.

-

After cooling, the precipitate is filtered, washed, and dried to yield 2-amino-5-iodobenzamide.

Step 2: Synthesis of 6-Iodo-2-phenylquinazolin-4(3H)-one

-

In a round-bottomed flask, add 2-amino-5-iodobenzamide (1.0 eq), benzaldehyde (1.2 eq), and iodine (2.0 eq) in ethanol.

-

Reflux the mixture with stirring for 7 hours.

-

Quench the reaction with an ice-cold concentrated aqueous solution of Na₂S₂O₃.

-

The resulting precipitate is filtered and purified by recrystallization from ethanol to give the quinazolinone intermediate.[2]

Step 3: Synthesis of this compound

-

To the 6-iodo-2-phenylquinazolin-4(3H)-one intermediate, add triphenylphosphine (PPh₃) and trichloroacetonitrile (Cl₃CCN).

-

The reaction proceeds to replace the hydroxyl group at the C4 position with a chlorine atom.

-

The crude product is purified to yield this compound as a yellow solid.[2][3] The overall yield for the final two steps is reported as 46%.[3]

Chemical Reactivity and Derivatization

The compound possesses two key reactive sites that can be functionalized selectively. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SₙAr), while the iodine atom at the C6 position is ideal for transition-metal-catalyzed cross-coupling reactions.[4][5]

-

Nucleophilic Aromatic Substitution at C4 : The C4-chloro group is readily displaced by nucleophiles. This reaction is extensively used to synthesize 4-anilinoquinazolines by reacting the parent compound with various substituted anilines.[3][5] These reactions can be performed under thermal or microwave-mediated conditions.[5]

-

Palladium-Catalyzed Cross-Coupling at C6 : The C6-iodo bond is significantly more reactive than the C4-chloro bond in palladium-catalyzed reactions such as Sonogashira, Suzuki, and Stille couplings.[4] This differential reactivity allows for selective functionalization at the C6 position while leaving the C4-chloro group intact for subsequent nucleophilic substitution.

Spectral Characterization

While a complete set of spectral data is not available in the cited literature, the structural features of this compound suggest the following expected characteristics.

| Spectroscopy Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons on the quinazoline and phenyl rings. The protons on the iodo-substituted ring (at C5, C7, C8) would show characteristic splitting patterns and downfield shifts due to the electron-withdrawing nature of the halogens and the aromatic system. |

| ¹³C NMR | Resonances for all 14 carbon atoms. The carbons attached to the chlorine (C4) and iodine (C6) would be significantly shifted. |

| IR Spectroscopy | Characteristic peaks for C=N and C=C stretching vibrations within the quinazoline and phenyl rings. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the exact mass, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope. |

Biological Significance and Applications

This compound is not typically an end-product therapeutic but serves as a crucial intermediate for creating potent biologically active molecules. Its primary application is in the synthesis of 4-anilinoquinazoline derivatives, which are a well-established class of anticancer agents.[5]

These derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP-binding site of the kinase domain, these compounds inhibit downstream signaling pathways that are critical for tumor cell growth, proliferation, and survival.[5]

The ability to functionalize both the C4 and C6 positions of the this compound scaffold allows for the creation of diverse chemical libraries, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.

References

- 1. This compound CAS#: 257624-25-2 [chemicalbook.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Chloro-6-iodo-2-phenylquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 4-Chloro-6-iodo-2-phenylquinazoline (CAS No. 257624-25-2). This molecule is a valuable intermediate in the synthesis of novel 4-anilinoquinazolines, which are explored for their potential as anticancer agents. The following sections detail the experimental protocols for its preparation and a summary of its characteristic spectroscopic data.

Synthesis Protocol

The synthesis of this compound is achieved through a two-step process starting from 2-amino-5-iodobenzamide.[1] The intermediate, 6-iodo-2-phenylquinazolin-4(3H)-one, is first synthesized and then chlorinated to yield the final product.[1]

Step 1: Synthesis of 6-iodo-2-phenylquinazolin-4(3H)-one

The initial step involves the cyclocondensation of 2-amino-5-iodobenzamide with benzaldehyde, followed by dehydrogenation.[1]

Experimental Protocol: A mixture of 2-amino-5-iodobenzamide, benzaldehyde, and iodine in ethanol is stirred at 80°C for 7 hours. The reaction is subsequently quenched with an ice-cold concentrated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The resulting precipitate is filtered and purified by recrystallization from ethanol to yield 6-iodo-2-phenylquinazolin-4(3H)-one.[2] Due to its low solubility, this intermediate is often used in the next step without extensive characterization.[2]

Step 2: Synthesis of this compound

The final product is obtained by the chlorination of the quinazolinone intermediate.[1]

Experimental Protocol: To a solution of 6-iodo-2-phenylquinazolin-4(3H)-one in a suitable solvent, triphenylphosphine (PPh₃) and trichloroacetonitrile (Cl₃CCN) are added. The reaction mixture is stirred to facilitate the conversion to this compound. The crude product is then isolated, yielding a yellow solid.[2]

Spectroscopic Data

While detailed spectroscopic data for this compound is not extensively published due to its use as an intermediate, the following provides a summary of expected and reported spectral characteristics for closely related analogs, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for derivatives of this compound have been reported. For instance, the ¹H and ¹³C NMR spectra of its N-arylated derivatives show characteristic signals that can be used for structural elucidation.

Table 1: Representative ¹H NMR Data for a 4-Anilinoquinazoline Derivative

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.61 – 8.59 | m | 2H |

| 7.74 | d, J = 8.9 Hz | 1H |

| 7.61 | dd, J = 8.9, 2.2 Hz | 1H |

| 7.53 – 7.48 | m | 3H |

| 7.15 | d, J = 9.0 Hz | 2H |

| 7.07 | d, J = 2.0 Hz | 1H |

| 6.96 | d, J = 9.0 Hz | 2H |

| 3.86 | s | 3H |

| 3.71 | s | 3H |

| Data is for 6-Bromo-N-(4-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine, a closely related analog.[2] |

Table 2: Representative ¹³C NMR Data for a 4-Anilinoquinazoline Derivative

| Chemical Shift (ppm) | Assignment |

| 160.7, 160.0, 158.7 | C |

| 151.5, 140.8, 138.6 | C |

| 135.1, 130.5, 130.5 | CH |

| 129.1, 128.5 (3C) | CH |

| 127.6 (2C), 117.3 | CH |

| 116.5, 115.6 (3C) | CH |

| 55.8, 42.9 | CH₃ |

| Data is for 6-Bromo-N-(4-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine, a closely related analog.[2] |

Infrared (IR) Spectroscopy

The IR spectrum of a related 4-anilinoquinazoline derivative shows characteristic absorption bands.

Table 3: Representative IR Data for a 4-Anilinoquinazoline Derivative

| Wavenumber (cm⁻¹) | Description |

| 3066, 2931 | C-H stretching |

| 1487 | Aromatic C=C stretching |

| 1372 | C-N stretching |

| 1245 | C-O stretching |

| 1033 | C-H in-plane bending |

| 837 | C-H out-of-plane bending |

| 708 | C-Cl stretching |

| Data is for 6-Bromo-N-(4-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine, a closely related analog.[2] |

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) data for a related bromo-analog provides insight into the fragmentation pattern.

Table 4: Representative GC-MS Data for a 4-Anilinoquinazoline Derivative

| m/z | Relative Intensity (%) |

| 421 | 85 |

| 419 | 80 |

| 340 | 10 |

| 285 | 29 |

| 136 | 100 |

| 121 | 75 |

| 77 | 80 |

| Data is for 6-Bromo-N-(4-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine, a closely related analog.[2] |

Experimental Workflows

The synthesis of this compound and its subsequent use in the preparation of 4-anilinoquinazolines can be visualized in the following workflows.

Synthesis of this compound.

N-Arylation to form 4-Anilinoquinazoline derivatives.

References

The Multifaceted Therapeutic Potential of Quinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and developed as therapeutic agents for a wide array of diseases, ranging from cancer and microbial infections to inflammatory disorders and central nervous system ailments. This technical guide provides an in-depth overview of the significant biological activities of quinazoline derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Anticancer Activity

Quinazoline derivatives have shown significant promise as anticancer agents, with several compounds approved for clinical use.[1] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation, survival, and metastasis.[2]

Targeting Epidermal Growth Factor Receptor (EGFR)

A major focus of quinazoline-based anticancer drug development has been the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[3][4] Quinazoline derivatives, such as gefitinib and erlotinib, are known to competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways.[5][6]

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Other Anticancer Mechanisms

Beyond EGFR inhibition, quinazoline derivatives have been reported to exert their anticancer effects through various other mechanisms, including:

-

VEGFR Inhibition: Targeting Vascular Endothelial Growth Factor Receptor, crucial for tumor angiogenesis.[7]

-

PARP Inhibition: Inhibiting Poly(ADP-ribose) polymerase, an enzyme involved in DNA repair, which is a promising strategy for cancers with deficiencies in other DNA repair pathways.

-

Tubulin Polymerization Inhibition: Disrupting the formation of microtubules, essential components of the cytoskeleton, leading to cell cycle arrest and apoptosis.[8]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected quinazoline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone | U937 (Leukemia) | Not specified, but effective in xenograft models | [8] |

| Quinazolin-4(3H)-one derivative (101) | L1210 (Leukemia) | 5.8 | [8] |

| Quinazolin-4(3H)-one derivative (101) | K562 (Leukemia) | >50% inhibition at 1 µg/mL | [8] |

| Quinazolin-4(3H)-one derivative (101) | MCF-7 (Breast) | 0.34 | [8] |

| Quinazolin-4(3H)-one derivative (101) | CA46 (Burkitt's lymphoma) | 1.0 | [8] |

| Quinazoline derivative 21 | HeLa (Cervical) | 1.85 | [9] |

| Quinazoline derivative 22 | HeLa (Cervical) | 2.81 | [9] |

| Quinazoline derivative 23 | HeLa (Cervical) | 2.13 | [9] |

| Quinazoline derivative 21 | MDA-MB231 (Breast) | 2.04 | [9] |

| Quinazoline derivative 22 | MDA-MB231 (Breast) | 2.37 | [9] |

| Quinazoline derivative 23 | MDA-MB231 (Breast) | 2.66 | [9] |

| Gefitinib (Reference) | HeLa (Cervical) | 4.3 | [9] |

| Gefitinib (Reference) | MDA-MB231 (Breast) | 28.3 | [9] |

| Quinazolin-4(3H)-one derivative 6d | NCI-H460 (Lung) | GI50 = 0.789 | [10] |

| Erlotinib (Reference) | EGFR | IC50 = 0.045 | [10] |

| Quinazolin-4(3H)-one derivative 6d | EGFR | IC50 = 0.069 | [10] |

| Quinazoline-indazole hybrid 46 | VEGFR-2 | 5.4 nM | [11] |

| 6-alkynyl-4-anilinoquinazoline 28 | EGFR | 14.1 nM | [11] |

| Gefitinib (Reference) | EGFR | 39 nM | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[12][13][14][15]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14][15]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

Quinazoline derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi, positioning them as a promising class of antimicrobial agents.[16][17]

Antibacterial Activity

Numerous studies have reported the potent antibacterial effects of quinazoline derivatives against both Gram-positive and Gram-negative bacteria.[18][19] The mechanism of action is varied and can involve the inhibition of essential bacterial enzymes.

Quantitative Data: In Vitro Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazoline derivatives against various bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Imidazo[1,2-c]quinazoline 8ga | Various pathogenic strains | 4-8 | [16] |

| Imidazo[1,2-c]quinazoline 8gc | Various pathogenic strains | 4-8 | [16] |

| Imidazo[1,2-c]quinazoline 8gd | Various pathogenic strains | 4-8 | [16] |

| Quinazoline-benzimidazole hybrid 8a | S. aureus ATCC 29213 | 4-64 | [17] |

| Quinazoline-benzimidazole hybrid 8b | S. aureus ATCC 29213 | 4-64 | [17] |

| Quinazoline-benzimidazole hybrid 8c | S. aureus ATCC 29213 | 4-64 | [17] |

| Quinazoline-piperazine hybrid 6d | Gram-positive and Gram-negative bacteria | 2.5 | [20] |

| Quinazoline-piperazine hybrid 6g | Gram-positive and Gram-negative bacteria | 2.5 | [20] |

| Quinazolinone 27 | S. aureus (including resistant strains) | ≤0.5 | [19] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24][25]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.

Procedure:

-

Prepare Stock Solution: Dissolve the quinazoline derivative in a suitable solvent to create a stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

-

Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration in a well with no visible growth.

Experimental Workflow: Broth Microdilution for MIC

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Quinazoline derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to modulate key inflammatory pathways.[2][26][27][28][29]

Mechanism of Action

The anti-inflammatory effects of quinazolines are often attributed to their ability to inhibit pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and downregulate inflammatory signaling pathways such as the NF-κB pathway.[2][28]

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table shows the anti-inflammatory activity of selected quinazoline derivatives in the carrageenan-induced paw edema model in rats.

| Compound/Derivative | Paw Edema Inhibition (%) | Reference |

| Thioxoquinazoline 4 | ≥80 | [29] |

| Thioxoquinazoline 6 | ≥80 | [29] |

| Pyrazolo[1,5-a]quinazoline 13i | IC50 < 50 µM (in vitro NF-κB inhibition) | [27][28] |

| Pyrazolo[1,5-a]quinazoline 16 | IC50 < 50 µM (in vitro NF-κB inhibition) | [27][28] |

| Quinazolinone QA-2 | 82.75 (after 4h) | [26] |

| Quinazolinone QA-6 | 81.03 (after 4h) | [26] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[2]

Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

-

Animal Grouping: Divide rats into groups (control, standard drug, and test compound groups).

-

Compound Administration: Administer the quinazoline derivative or standard drug (e.g., indomethacin) orally or intraperitoneally.

-

Carrageenan Injection: After a specific time, inject carrageenan solution into the sub-plantar region of the rat's hind paw.

-

Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.

Antiviral Activity

Certain quinazoline derivatives have shown promising antiviral activity against a range of viruses, including Zika virus, Dengue virus, and various DNA and RNA viruses.[1][30][31][32]

Quantitative Data: In Vitro Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) of selected quinazoline derivatives against different viruses.

| Compound/Derivative | Virus | Cell Line | EC50 | Reference |

| Quinazolinone 22 | Zika Virus (ZIKV) | Vero | 900 nM | [1] |

| Quinazolinone 27 | Zika Virus (ZIKV) | Vero | 180 nM | [1] |

| Quinazolinone 47 | Zika Virus (ZIKV) | Vero | 210 nM | [1] |

| Quinazoline artemisinin hybrid 4a | Cytomegalovirus (CMV) | - | 0.15-0.21 µM | [30] |

| Quinazoline artemisinin hybrid 4b | Cytomegalovirus (CMV) | - | 0.15-0.21 µM | [30] |

| 2-substituted quinazolinone | Varicella Zoster Virus (VZV) | - | 5.4–13.6 µM | |

| 2-substituted quinazolinone | Human Cytomegalovirus (HCMV) | - | 8.94–13.2 µM |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[33][34][35][36][37]

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a cell monolayer.

Procedure:

-

Cell Culture: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus-Compound Incubation: Incubate a known amount of virus with serial dilutions of the quinazoline derivative.

-

Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb.

-

Overlay: After the adsorption period, remove the inoculum and add a semi-solid overlay (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow plaque formation.

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Central Nervous System (CNS) Activity

Quinazoline derivatives have also been explored for their effects on the central nervous system, with some compounds exhibiting anticonvulsant and CNS depressant activities.[38][39][40][41]

Experimental Models

-

Maximal Electroshock (MES) Seizure Test: A model to identify compounds effective against generalized tonic-clonic seizures.[38][39]

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: A model to screen for compounds that can prevent clonic seizures.[38][39]

-

Rotorod Test: Used to assess motor coordination and potential neurotoxicity.[38][39]

Quantitative Data: Anticonvulsant and CNS Depressant Activities

| Compound/Derivative | Test Model | Activity | Reference |

| 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones (4a, 4d, 4e, 4j, 4k) | MES and/or scPTZ | Showed anticonvulsant activity | [38] |

| Fluorinated quinazolines (5b, 5c, 5d) | scPTZ and MES | High anticonvulsant activity and low neurotoxicity | [39] |

Synthesis of Quinazoline Derivatives

A variety of synthetic methods have been developed for the preparation of the quinazoline core and its derivatives. A common approach involves the reaction of anthranilic acid derivatives with a suitable one-carbon source.

General Synthetic Scheme:

References

- 1. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors [jstage.jst.go.jp]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wisdomlib.org [wisdomlib.org]

- 7. ijpbs.com [ijpbs.com]

- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 9. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rphsonline.com [rphsonline.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 24. MIC determination by broth microdilution. [bio-protocol.org]

- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 26. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 27. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [flore.unifi.it]

- 28. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 33. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 34. bioagilytix.com [bioagilytix.com]

- 35. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 36. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones [pubmed.ncbi.nlm.nih.gov]

- 39. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. researchgate.net [researchgate.net]

Introduction to the quinazoline scaffold in medicinal chemistry

An In-depth Technical Guide to the Quinazoline Scaffold in Medicinal Chemistry

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in modern medicinal chemistry.[1][2] First synthesized in 1895, its derivatives have been extensively explored due to their wide spectrum of pharmacological activities.[1] This "privileged scaffold" is present in numerous natural alkaloids, synthetic compounds, and clinically approved drugs, demonstrating its versatility and importance in drug design.[1][3]

Quinazoline-based agents exhibit a vast array of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, antiviral, antihypertensive, and anticonvulsant properties.[4][5] Their significance is particularly pronounced in oncology, where they form the core of several targeted cancer therapies.[6][7] The Food and Drug Administration (FDA) has approved multiple quinazoline derivatives, such as gefitinib, erlotinib, and afatinib, primarily for their role as protein kinase inhibitors.[6][8] This guide provides a technical overview of the quinazoline scaffold, covering its synthesis, mechanisms of action, structure-activity relationships, and key experimental methodologies relevant to its development as a therapeutic agent.

Synthesis of the Quinazoline Scaffold

The synthesis of the quinazoline core can be achieved through various methods, ranging from classical cyclization reactions to modern microwave-assisted and metal-catalyzed approaches.[3][4] A common and foundational method is the Niementowski quinazoline synthesis.

A generalized workflow for synthesizing 4(3H)-quinazolinone, a common precursor, involves the condensation of anthranilic acid with an amide.[1] More complex derivatives are often prepared via multi-step syntheses.

Caption: Generalized workflow for the synthesis of the quinazoline core.

Mechanisms of Action and Therapeutic Applications

The biological activity of quinazoline derivatives is diverse and largely dependent on the nature and position of substituents on the bicyclic core. This allows for the fine-tuning of activity against various molecular targets.

Protein Kinase Inhibition

The most prominent application of the quinazoline scaffold is in the development of protein kinase inhibitors for cancer therapy.[6][9] Protein kinases are crucial regulators of cellular processes like proliferation and survival, and their dysregulation is a hallmark of cancer.[6]

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many quinazoline-based drugs are potent inhibitors of EGFR, a tyrosine kinase that is often mutated or overexpressed in various cancers, particularly non-small-cell lung cancer (NSCLC).[10][11] These inhibitors typically feature a 4-anilino substitution, which allows them to compete with ATP for binding to the kinase domain of EGFR.[4] This binding blocks the downstream signaling pathways, such as the Ras-MAPK and PI3K-Akt pathways, thereby inhibiting tumor cell proliferation and survival.[9][12]

FDA-approved EGFR inhibitors with a quinazoline core include:

-

Gefitinib (Iressa®): Approved for NSCLC, it reversibly binds to the ATP-binding site of EGFR.[6][12]

-

Erlotinib (Tarceva®): Also used for NSCLC and pancreatic cancer, it functions as a reversible EGFR inhibitor.[6][12]

-

Afatinib (Gilotrif®) & Dacomitinib: These are second-generation, irreversible inhibitors that form a covalent bond with a cysteine residue in the EGFR active site, providing more sustained inhibition.[10][13]

-

Lapatinib (Tykerb®): A dual inhibitor of both EGFR and HER2, used in the treatment of breast cancer.[12][13]

Caption: Simplified EGFR signaling and its inhibition by quinazolines.

VEGFR Inhibition: Some quinazoline derivatives, like Vandetanib, are multi-kinase inhibitors that also target the Vascular Endothelial Growth Factor Receptor (VEGFR).[13] By inhibiting VEGFR, these compounds can block angiogenesis, the formation of new blood vessels that tumors need to grow.[9]

Other Anticancer Mechanisms

Beyond kinase inhibition, quinazolines have been developed to target other critical cellular machinery.[14]

-

Tubulin Polymerization Inhibition: Certain derivatives can bind to tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[15][16]

-

PARP Inhibition: Poly(ADP-ribose)polymerase (PARP) is an enzyme crucial for DNA repair. Quinazoline-based PARP inhibitors can trap the enzyme on DNA, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects (e.g., BRCA mutations).[6][14]

-

DHFR Inhibition: Dihydrofolate reductase (DHFR) is essential for the synthesis of nucleotides. The quinazoline antifolate CB3717 was an early example of a DHFR inhibitor, blocking DNA synthesis and cell proliferation.[14]

Antimicrobial and Anti-inflammatory Activity

The quinazoline scaffold is also found in agents with other therapeutic uses.

-

Antibacterial: Derivatives have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting bacterial enzymes like penicillin-binding proteins (PBPs).[17][18]

-

Anti-inflammatory: Some quinazolines can inhibit the production of pro-inflammatory cytokines like TNF-α, showing potential for treating inflammatory conditions.[1][19]

Structure-Activity Relationships (SAR)

The pharmacological activity of quinazolines is highly dependent on the substitution pattern around the core. For EGFR inhibitors, the 4-anilinoquinazoline scaffold is considered a privileged structure.[10]

-

N1 and N3: The nitrogen atoms in the pyrimidine ring are critical. N1 often acts as a hydrogen bond acceptor with key methionine residues (e.g., Met793) in the kinase hinge region.[10]

-

C4 Position: Substitution at C4 is paramount for kinase activity. An anilino (phenylamino) group at this position is a hallmark of most EGFR inhibitors, fitting into the ATP-binding pocket.[4]

-

C6 and C7 Positions: The benzene portion of the scaffold, particularly at positions 6 and 7, is frequently substituted with small, solubilizing groups (e.g., methoxy, morpholino). These groups extend towards the solvent-exposed region of the ATP pocket, enhancing solubility and potency.[10][20]

-

C2 Position: Modifications at the C2 position can modulate selectivity and potency. Introducing different substituents can help in targeting other kinases or improving pharmacokinetic properties.[14]

Caption: Key positions for SAR on the quinazoline scaffold.

Quantitative Data Summary

The potency of quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against specific enzymes or cancer cell lines.

Table 1: FDA-Approved Quinazoline-Based Kinase Inhibitors

| Drug Name | Primary Target(s) | FDA Approval Year (Initial) | Indication |

|---|---|---|---|

| Gefitinib | EGFR | 2003 | Non-Small Cell Lung Cancer (NSCLC)[6] |

| Erlotinib | EGFR | 2004 | NSCLC, Pancreatic Cancer[6] |

| Lapatinib | EGFR, HER2 | 2007 | Breast Cancer[12] |

| Vandetanib | VEGFR, EGFR, RET | 2011 | Medullary Thyroid Cancer[13] |

| Afatinib | EGFR (irreversible) | 2013 | NSCLC |

| Dacomitinib | EGFR (irreversible) | 2018 | NSCLC[13] |

Table 2: Selected In Vitro Activity of Experimental Quinazoline Derivatives

| Compound Type | Target/Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| 4-Anilinoquinazoline Analogues | A431 Cancer Cell Line | 3.4 µM | [10][20] |

| Quinazolinone Schiff Base | MCF-7 (Breast Cancer) | 2.09 µM | [1] |

| Quinazolinone Schiff Base | HepG2 (Liver Cancer) | 2.08 µM | [1] |

| 4-Anilinoquinazoline Analogues | EGFR Kinase | 0.37 to 12.93 nM | [10] |

| Quinazolinone N-acetohydrazide | VEGFR-2 Kinase | 0.29 µM | [21] |

| 4(3H)-Quinazolinone (Compound 27) | S. aureus (MRSA) | ≤0.5 µg/mL (MIC) |[17] |

Key Experimental Protocols

Evaluating the efficacy of novel quinazoline derivatives requires a suite of standardized in vitro assays.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the antiproliferative effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[22]

-

Compound Treatment: The synthesized quinazoline derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a set period (e.g., 48-72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated for 2-4 hours. During this time, mitochondrial reductase enzymes in viable cells convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.[22]

Caption: Standard workflow for an MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This type of assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme (e.g., EGFR).

Methodology:

-

Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the purified kinase enzyme, a specific substrate peptide, and ATP.

-

Inhibitor Addition: The quinazoline compound is added at various concentrations.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature. The kinase transfers a phosphate group from ATP to its substrate.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based ATP detection (measuring remaining ATP).

-

Data Analysis: The enzyme activity is plotted against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

The quinazoline scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its success, particularly in oncology, has cemented its status as a "privileged" structure for targeting protein kinases.[21] Current and future research continues to build upon this foundation. Efforts are focused on developing next-generation inhibitors that can overcome clinical drug resistance, such as those arising from EGFR mutations (e.g., T790M, C797S).[10][11] Furthermore, the design of multi-targeted quinazoline derivatives that can simultaneously inhibit several key pathways (e.g., EGFR/VEGFR or kinase/HDAC dual inhibitors) represents a promising strategy to enhance therapeutic efficacy and combat the complexity of diseases like cancer.[8][20] The continued exploration of new substitution patterns and hybrid molecules ensures that the quinazoline core will remain a significant source of novel therapeutic agents for years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. REVIEW ON THE SIGNIFICANCE OF QUINAZOLINE DERIVATIVES AS BROAD SPECTRUM ANTI-CANCER AGENTS. [ajps.journals.ekb.eg]

- 8. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS [ajps.journals.ekb.eg]

- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazoline - Wikipedia [en.wikipedia.org]

- 13. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 14. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 17. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 21. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of 4-Chloro-6-iodo-2-phenylquinazoline for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-6-iodo-2-phenylquinazoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound, this document outlines the fundamental principles and detailed experimental protocols for determining its solubility in common laboratory solvents and assessing its chemical stability under various stress conditions. The methodologies presented are based on established practices in the pharmaceutical industry and academic research. This guide is intended to be a practical resource for scientists working with this compound, enabling them to generate reliable data for its effective use in research and development.

Introduction

This compound is a substituted quinazoline, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities. Quinazoline derivatives, particularly 4-anilinoquinazolines derived from 4-chloroquinazoline precursors, have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are implicated in various cancers. The chloro and iodo substitutions on the quinazoline ring provide reactive sites for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel bioactive molecules.

A thorough understanding of the physicochemical properties of this compound, especially its solubility and stability, is critical for its application in drug discovery and development. Solubility influences compound handling, formulation, and bioavailability, while stability data is essential for ensuring the integrity of the compound during storage and experimentation.

Physicochemical Properties

| Property | Value |

| CAS Number | 257624-25-2 |

| Molecular Formula | C₁₄H₈ClIN₂ |

| Molecular Weight | 366.58 g/mol |

| Melting Point | 135 °C |

| Appearance | Solid (predicted) |

For the structurally related compound, 4-chloro-6-iodoquinazoline (without the 2-phenyl group), some qualitative solubility information is available, suggesting it is soluble in organic solvents like chloroform, dimethyl sulfoxide (DMSO), and dichloromethane, and slightly soluble in chloroform and heated methanol.[1][2] It is also noted to be hygroscopic.[2] This information can serve as a preliminary guide for solvent selection for this compound, although empirical determination is necessary.

Solubility Profile

The solubility of a compound is a critical parameter that affects its handling, formulation, and biological activity. Both kinetic and thermodynamic solubility are important to assess during drug discovery and development.

Predicted and Qualitative Solubility

Based on the solubility of the related compound 4-chloro-6-iodoquinazoline, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents. The following table provides a template for recording experimentally determined qualitative solubility.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Observations |

| Dimethyl Sulfoxide (DMSO) | ||

| N,N-Dimethylformamide (DMF) | ||

| Dichloromethane (DCM) | ||

| Chloroform | ||

| Tetrahydrofuran (THF) | ||

| Acetonitrile (ACN) | ||

| Methanol | ||

| Ethanol | ||

| Water | ||

| Phosphate-Buffered Saline (PBS) pH 7.4 |

Quantitative Solubility Determination

Quantitative solubility is typically determined through kinetic and thermodynamic solubility assays.

Table 2: Quantitative Solubility of this compound

| Assay Type | Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS pH 7.4 | 25 | ||

| Thermodynamic | PBS pH 7.4 | 25 | ||

| Thermodynamic | Simulated Gastric Fluid (SGF) | 37 | ||

| Thermodynamic | Simulated Intestinal Fluid (SIF) | 37 |

Experimental Protocols for Solubility Determination

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: In duplicate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of the aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate. This results in a final DMSO concentration of 1%.

-

Equilibration: Seal the plate and shake at room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.

-

Separation of Undissolved Compound: Centrifuge the plate at high speed to pellet any precipitate. Alternatively, use a filter plate to separate the solid from the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: Prepare a calibration curve using known concentrations of the compound to quantify the solubility.

Thermodynamic solubility measures the equilibrium solubility of a compound and is crucial for lead optimization and pre-formulation studies.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., PBS pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for complete separation.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV or LC-MS.

Diagram of Experimental Workflow for Solubility Determination

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Stability Profile

Assessing the stability of this compound is crucial to understand its degradation pathways and to establish appropriate storage and handling conditions. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Table 3: Forced Degradation Study of this compound

| Stress Condition | Time | % Degradation | Major Degradation Products (Retention Time) |

| 0.1 M HCl (Hydrolysis) | 24h, 48h, 72h | ||